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Compound of Interest

Compound Name: 2-Iodo-5-methyl-1,3-thiazole

Cat. No.: B3157214 Get Quote

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials

science, the strategic selection of molecular building blocks is paramount. 2-Iodo-5-methyl-
1,3-thiazole (CAS No. 847547-16-4) has emerged as a highly valuable heterocyclic

intermediate.[1] Its structure, which combines the biologically significant thiazole ring with a

reactive iodine atom at the 2-position, renders it a versatile synthon for constructing complex

molecular architectures.[1] The thiazole moiety is a cornerstone in numerous pharmacologically

active agents, valued for its ability to engage in hydrogen bonding and its relative metabolic

stability.[2][3] The presence of the iodo-substituent provides a predictable and efficient handle

for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-

catalyzed cross-coupling reactions.

This guide offers a comprehensive technical overview of 2-Iodo-5-methyl-1,3-thiazole,

designed for researchers, scientists, and drug development professionals. We will move

beyond a simple recitation of facts to explore the causality behind its reactivity, providing field-

proven insights into its application and handling.

Core Molecular and Physicochemical Profile
Understanding the fundamental properties of a reagent is the bedrock of its effective

application in synthesis. The stability, solubility, and spectral characteristics of 2-Iodo-5-
methyl-1,3-thiazole dictate its handling, reaction conditions, and analytical monitoring. The

product is chemically stable under standard ambient conditions at room temperature.
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Property Value Source

CAS Number 847547-16-4 [4][5]

Molecular Formula C₄H₄INS [1][4]

Molecular Weight 225.05 g/mol [1][5]

Appearance Solid [6]

Purity Typically >95% [1][5]

Storage Conditions
Store at 0°C, tightly closed, in

a dry and well-ventilated place.
[1]

InChI
InChI=1S/C4H4INS/c1-3-2-6-

4(5)7-3/h2H,1H3
[4][6]

InChIKey
HUSIZGWEEAVFKT-

UHFFFAOYSA-N
[4][6]

Canonical SMILES CC1=CN=C(S1)I [4]

Spectroscopic Signature: While specific spectral data for this exact compound is not publicly

aggregated, its structure allows for predictable NMR signatures.

¹H NMR: One would expect two signals in the aromatic region corresponding to the C4-H

proton and a singlet for the C5-methyl group protons. The chemical shift of the C4-H proton

would be influenced by the adjacent sulfur and nitrogen atoms.

¹³C NMR: The spectrum should reveal four distinct carbon signals. The C2 carbon, bonded to

iodine, would exhibit a characteristic chemical shift, typically at a lower field compared to

other carbons in the ring.[7] The C4, C5, and methyl carbons would also have unique

resonances.[7]

Synthesis Pathway: A Plausible Approach
While commercially available, understanding the synthesis of 2-Iodo-5-methyl-1,3-thiazole
provides context for potential impurities and scalability. A common route to the core thiazole
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structure is the Hantzsch thiazole synthesis.[8] A subsequent iodination step would then be

required.

Hantzsch Thiazole Synthesis
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Caption: Plausible two-stage synthesis of 2-Iodo-5-methyl-1,3-thiazole.

The C2 proton of thiazoles is the most acidic, allowing for regioselective deprotonation with a

strong base like n-butyllithium, followed by quenching with an electrophilic iodine source to

install the iodine atom specifically at the 2-position.[2]

Chemical Reactivity: The Cross-Coupling Hub
The synthetic utility of 2-Iodo-5-methyl-1,3-thiazole is dominated by the reactivity of the C-I

bond. The electron-deficient nature of the thiazole ring and the excellent leaving group ability of
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iodide make this position highly susceptible to transition-metal-catalyzed cross-coupling

reactions.[9]

Suzuki-Miyaura Coupling
This reaction is a cornerstone of modern C-C bond formation, linking the thiazole core to

various aryl or vinyl groups using a palladium catalyst and a boronic acid or ester.[10]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The choice

of catalyst, ligand, and base is critical for achieving high yields. Pd(PPh₃)₄ or a combination of

a Pd(II) precursor like Pd(OAc)₂ with phosphine ligands are commonly employed.[11] The base

(e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid.[10]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

System Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or

Nitrogen), add 2-Iodo-5-methyl-1,3-thiazole (1.0 mmol, 1.0 equiv), the desired arylboronic

acid (1.2 mmol, 1.2 equiv), and cesium carbonate (2.0 mmol, 2.0 equiv).[10]
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Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

Solvent Addition: Add a suitable solvent system, such as a 1:1 mixture of N,N-

Dimethylformamide (DMF) and water (6 mL).[10]

Reaction Execution: Stir the resulting mixture at 80 °C.[10] Monitor the reaction progress by

TLC or LC-MS. Typical reaction times are 6-12 hours.

Work-up: Upon completion, cool the reaction to room temperature and dilute with water.

Extract the aqueous phase with an organic solvent (e.g., dichloromethane or ethyl acetate).

[10]

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and

concentrate under reduced pressure. The crude product is then purified by column

chromatography on silica gel to yield the desired 2-aryl-5-methyl-1,3-thiazole.[10]

Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond, coupling the thiazole

with a terminal alkyne. This reaction is invaluable for creating rigid, linear extensions from the

heterocyclic core. It typically employs a dual-catalyst system of palladium and copper(I).[9][12]

Mechanistic Rationale: The palladium cycle is similar to the Suzuki coupling, involving oxidative

addition and reductive elimination.[13] The unique copper co-catalyst activates the alkyne,

forming a copper acetylide intermediate which then participates in the transmetalation step with

the palladium complex.[13][14] An amine base (e.g., triethylamine or diisopropylamine) is used

both as a base and often as a solvent.[12]
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Caption: Interlocking catalytic cycles of the Sonogashira coupling.

Field-Proven Experimental Protocol: Sonogashira Coupling

System Preparation: In a sealed tube under an inert atmosphere, dissolve 2-Iodo-5-methyl-
1,3-thiazole (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv) in a suitable

solvent such as triethylamine or a mixture of THF and triethylamine.

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper

co-catalyst (e.g., CuI, 1-5 mol%).

Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 50-60

°C) until the starting material is consumed, as monitored by TLC.
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Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst

residues, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash

with saturated aqueous ammonium chloride and brine. Dry the organic layer, concentrate,

and purify the crude product by flash column chromatography.

Other Key Reactions
Heck Reaction: This involves the palladium-catalyzed reaction of 2-Iodo-5-methyl-1,3-
thiazole with an alkene to form a substituted alkene, providing another route for C-C bond

formation.[15][16] The reaction mechanism also involves an oxidative addition-reductive

elimination cycle, with key steps being migratory insertion of the olefin and subsequent beta-

hydride elimination.[16]

Nucleophilic Aromatic Substitution (SNAr): While less common than cross-coupling for

iodoarenes, SNAr is a theoretical possibility.[17] The reaction requires a strong nucleophile

and is facilitated by the electron-withdrawing nature of the thiazole ring. The generally

accepted mechanism proceeds via a two-step addition-elimination sequence through a

Meisenheimer complex.[17][18] However, for good leaving groups like iodine, the reaction

may be concerted.[17]

Safety and Handling
As a halogenated organic compound, 2-Iodo-5-methyl-1,3-thiazole requires careful handling

in a laboratory setting.

Hazard Identification:

Causes skin irritation (H315).

Causes serious eye irritation (H319).

May cause respiratory irritation (H335).

Precautionary Measures:

Use only outdoors or in a well-ventilated area.
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Wear protective gloves, eye protection, and face protection.

Avoid breathing dust, fumes, or vapors.

Wash skin thoroughly after handling.

First Aid:

If on skin: Wash with plenty of soap and water.

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison

center or doctor if you feel unwell.

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if

present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

Conclusion
2-Iodo-5-methyl-1,3-thiazole is a quintessential example of a modern synthetic building block.

Its well-defined physicochemical properties and, most importantly, the predictable reactivity of

its carbon-iodine bond make it an indispensable tool for medicinal chemists and organic

scientists. Its proficiency in cornerstone reactions like the Suzuki-Miyaura and Sonogashira

couplings allows for the direct and efficient introduction of the valuable 5-methylthiazole

scaffold into a diverse range of molecular targets. A thorough understanding of its reactivity,

coupled with stringent adherence to safety protocols, will continue to enable innovation in the

synthesis of novel therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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